molecular formula C5H13N B1586220 (S)-(-)-2-Methylbutylamine CAS No. 34985-37-0

(S)-(-)-2-Methylbutylamine

Cat. No.: B1586220
CAS No.: 34985-37-0
M. Wt: 87.16 g/mol
InChI Key: VJROPLWGFCORRM-YFKPBYRVSA-N
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Description

Chirality in Advanced Organic Synthesis: Foundational Concepts

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. fiveable.menumberanalytics.com These non-superimposable mirror images are known as enantiomers. fiveable.me The presence of a chiral center, most commonly a carbon atom bonded to four different groups, is a frequent source of chirality in organic molecules. fiveable.melibretexts.org This three-dimensional arrangement is critical because it profoundly influences a molecule's physical, chemical, and biological properties. numberanalytics.com In the realm of advanced organic synthesis, controlling the chirality of a molecule is paramount, as different enantiomers of the same compound can exhibit vastly different biological activities. A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. openaccessgovernment.org This underscores the necessity of producing single, pure enantiomers for many applications, a process known as asymmetric synthesis. chiralpedia.com

Prevalence of Chiral Amine Scaffolds in Complex Molecular Structures

Chiral amines are organic compounds featuring an amine group attached to a chiral carbon atom. openaccessgovernment.org These structures are not merely academic curiosities; they are ubiquitous and essential components in a vast array of biologically active molecules. nih.govacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.govresearchgate.net Their prevalence extends to agrochemicals, natural products, and other fine chemicals. researchgate.netresearchgate.net Beyond being integral parts of the final molecular structure, chiral amines also serve as valuable tools in asymmetric synthesis. They can act as resolving agents to separate racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as foundational building blocks for constructing more intricate molecules. sigmaaldrich.com The ability of the amine group to form hydrogen bonds contributes to the diverse biological activities observed in molecules containing this functional group. nih.gov

Academic Research Trajectory of (S)-(-)-2-Methylbutylamine

This compound, a chiral primary amine, has been a subject of significant interest in academic research due to its utility as a versatile building block in stereoselective synthesis. ontosight.aicymitquimica.com Its specific three-dimensional configuration, denoted by the "(S)" descriptor, makes it a valuable starting material for creating other chiral molecules. ontosight.ai

Research has demonstrated its application in the synthesis of more complex chiral molecules. For instance, it has been used as a starting material for the synthesis of enantiopure quaternary ammonium (B1175870) salts, which have applications in creating chiral magnets. researchgate.net The synthesis of these salts often involves a reductive alkylation procedure starting from (S)-2-methylbutylamine. researchgate.net Furthermore, studies have explored the interactions of this compound in supramolecular chemistry. It has been shown to act as a strong chiral binder in ternary systems with achiral hosts like cucurbiturils, inducing significant enantiomeric and diastereomeric discrimination. mdpi.com This highlights its potential in the development of systems with high enantioselectivity. The compound has also been identified as a component of the sex pheromone of the longhorn beetle Migdolus fryanus, demonstrating its presence and role in the natural world. researchgate.net

Emerging Research Frontiers in Enantiopure Chiral Amine Chemistry

The demand for enantiomerically pure chiral amines continues to drive innovation in synthetic chemistry. nih.govacs.org While traditional methods like classical resolution are still employed, the focus has increasingly shifted towards more efficient and sustainable catalytic methods. acs.org

Transition Metal Catalysis: Asymmetric hydrogenation, a process that adds hydrogen to a molecule in a stereoselective manner, is a powerful tool for synthesizing chiral amines. nih.govacs.org Significant advancements have been made in developing novel chiral ligands and transition metal catalysts (often based on iridium or rhodium) that can achieve high enantioselectivities in the hydrogenation of imines and enamines. nih.govacs.orgresearchgate.net

Biocatalysis: The use of enzymes in synthesis, or biocatalysis, is a rapidly growing field that offers high selectivity under mild reaction conditions. nih.govnih.gov Engineered enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases are being developed and optimized to produce a wide range of chiral amines. nih.govnih.govnih.gov These biocatalytic methods are often more environmentally friendly than traditional chemical routes. nih.gov For example, engineered amine dehydrogenases have been used to convert ketones like 2-methylbutanone into the corresponding chiral amine. nih.gov

Organocatalysis: This branch of catalysis uses small organic molecules to catalyze reactions. Chiral phosphoric acids and other organocatalysts have been successfully employed in the asymmetric synthesis of various chiral amines, offering a metal-free alternative to traditional methods. mdpi.com

The development of novel enzymatic cascades and chemoenzymatic processes, which combine the advantages of both biological and chemical catalysis, represents a particularly exciting frontier. york.ac.uk These approaches aim to create highly efficient and sustainable one-pot syntheses of complex chiral amines. york.ac.uk

Properties of this compound

PropertyValueReference
CAS Number 34985-37-0 cymitquimica.com
Molecular Formula C5H13N cymitquimica.com
Molecular Weight 87.16 g/mol biosynth.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Odor Distinct amine odor cymitquimica.com
Boiling Point 40-45 °C at 12 mm Hg chemicalbook.com
Density 0.756 g/mL at 20 °C chemicalbook.com
Refractive Index n20/D 1.4126 chemicalbook.com
Solubility Fully miscible in water fishersci.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROPLWGFCORRM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311845
Record name (S)-(-)-2-Methylbutylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34985-37-0
Record name (S)-(-)-2-Methylbutylamine
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Record name (S)-2-Methylbutylamine, (-)-
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Record name (S)-(-)-2-Methylbutylamine
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Record name (S)-2-methylbutylamine
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Record name 2-METHYLBUTYLAMINE, (S)-
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Advanced Analytical Methodologies for Stereochemical Characterization of S 2 Methylbutylamine

Enantiomeric Excess (ee) Determination Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methods

NMR spectroscopy is a powerful tool for the determination of enantiomeric excess. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation. This is achieved through the formation of diastereomeric complexes with distinct NMR signals, allowing for the quantification of each enantiomer.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These interactions lead to differential shielding or deshielding of the nuclei in the enantiomers, resulting in separate signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the signals corresponding to each diastereomer.

Chiral Solvating Agent (CSA)Analyte (Analogue)Observed NucleusΔδ (ppm)Solvent
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate1,2-diphenylethylenediamine¹HVariesCDCl₃
(S)-BINOL derivativesVarious primary amines¹H, ¹⁹FVariesCDCl₃

This table presents data for analogous compounds to illustrate the principle of the technique due to the absence of specific literature data for (S)-(-)-2-Methylbutylamine.

Chiral Derivatizing Agents (CDAs) react covalently with the enantiomers of the analyte to form stable diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the enantiomeric ratio. A widely used CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs. The reaction of this compound with a chiral acid chloride, such as (R)-MTPA-Cl, would yield two diastereomeric amides.

The analysis can be performed using both ¹H and ¹⁹F NMR spectroscopy. The trifluoromethyl group in MTPA provides a strong and clean signal in the ¹⁹F NMR spectrum, which is often free from other signal interferences, making it a preferred method for accurate quantification. The chemical shift difference between the diastereomers is influenced by the steric and electronic environment around the newly formed amide bond.

While specific spectral data for the MTPA derivative of this compound is not published, the general principle is well-established for a wide range of chiral amines. The integration of the corresponding signals for the two diastereomers allows for the calculation of the enantiomeric excess.

Chiral Derivatizing Agent (CDA)Analyte ClassObserved NucleusGeneral Δδ Range (ppm)
(R)-MTPA-ClPrimary Amines¹⁹F0.05 - 0.5
(R)-MTPA-ClPrimary Amines¹H0.01 - 0.2

This table provides typical chemical shift difference ranges observed for primary amines upon derivatization with MTPA-Cl.

Chiral Lanthanide Shift Reagents (CLSRs) are paramagnetic lanthanide complexes with chiral ligands. They act as Lewis acids and form coordination complexes with Lewis basic sites in the analyte, such as the nitrogen atom in this compound. This interaction induces large chemical shift changes (lanthanide-induced shifts, LIS) in the NMR spectrum of the analyte. Due to the chiral nature of the CLSR, the magnitude of the induced shift is different for each enantiomer of the analyte, leading to the separation of their signals.

Commonly used CLSRs include europium(III) and praseodymium(III) complexes of camphor-derived β-diketonates, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The magnitude of the enantiomeric shift difference (ΔΔδ) depends on the specific CLSR, the analyte, the solvent, and the temperature. A key advantage of CLSRs is their ability to resolve overlapping signals in complex spectra. However, they can also cause significant line broadening, which may affect the accuracy of integration.

Lanthanide Shift ReagentAnalyte ClassEffect
Eu(hfc)₃Primary AminesSignal separation of enantiomers
Pr(fod)₃ (with chiral ligand)Alcohols, KetonesSignal separation of enantiomers

This table illustrates the general application of chiral lanthanide shift reagents.

Chiral Chromatography Techniques

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

For a volatile compound like 2-methylbutylamine (B1361350), Gas Chromatography (GC) with a chiral stationary phase is a highly effective method. CSPs for GC are often based on cyclodextrin derivatives. The enantiomers of the analyte will have different retention times on the chiral column, allowing for their separation and quantification. For less volatile derivatives, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of a wide range of chiral compounds, including amines.

The separation is characterized by the retention times of the two enantiomers (t_R₁ and t_R₂), the separation factor (α = t_R₂' / t_R₁', where t_R' is the adjusted retention time), and the resolution (Rs). The enantiomeric excess is determined from the peak areas of the two enantiomers.

While a specific chromatogram for this compound is not provided in the general literature, the following table illustrates typical data that would be obtained from a chiral GC or HPLC analysis of a similar chiral amine.

Chromatographic TechniqueChiral Stationary PhaseAnalyte (Analogue)Retention Time (min)Separation Factor (α)Resolution (Rs)
Chiral GCCyclodextrin-based2-AminopentaneEnantiomer 1: 10.2, Enantiomer 2: 10.81.06>1.5
Chiral HPLCPolysaccharide-based1-PhenylethylamineEnantiomer 1: 8.5, Enantiomer 2: 9.71.14>2.0

This table presents hypothetical yet representative data for the chiral separation of analogous primary amines.

Mass Spectrometry (MS) for Chiral Analysis

Mass spectrometry is inherently "chirally blind" as enantiomers possess identical mass-to-charge ratios. However, when coupled with a chiral element, MS can become a powerful tool for chiral analysis, offering high sensitivity and specificity. acs.org Chiral distinction in MS is achieved by creating diastereomeric species, either in the condensed phase prior to analysis or in the gas phase within the mass spectrometer. acs.org

This technique involves the formation of non-covalent diastereomeric complexes between the chiral analyte (guest) and a chiral selector molecule (host). These complexes are then introduced into the mass spectrometer, typically via electrospray ionization (ESI), and their relative abundances are measured. Chiral crown ethers are effective hosts for primary amines like 2-methylbutylamine. researchgate.net

In a common approach, a mixture containing the chiral amine, a chiral crown ether host, and a reference compound is analyzed. The chiral recognition is manifested as a difference in the stability of the diastereomeric host-guest complexes, which translates to a difference in the ion intensities observed in the mass spectrum. researchgate.net To quantify the enantiomeric excess (e.e.), an isotopically labeled version of one of the host enantiomers can be used. The ratio of the peak intensities of the complex ions formed with the labeled and unlabeled hosts will vary depending on the enantiomeric composition of the amine guest. researchgate.net

The equilibrium for the formation of the diastereomeric complexes can be represented as:

Host(R) + Guest(S) ⇌ [Host(R)-Guest(S)]

Host(R) + Guest(R) ⇌ [Host(R)-Guest(R)]

The difference in the equilibrium constants for these two reactions leads to the observable chiral discrimination in the mass spectrum.

Kinetic resolution is a process where two enantiomers react at different rates with a chiral reagent or catalyst. wikipedia.org When this process is monitored by mass spectrometry, it can be used for chiral analysis. The "kinetic method," developed by Cooks, is a tandem mass spectrometry (MS/MS) technique that relies on the competitive fragmentation of diastereomeric cluster ions. rsc.orgnih.gov

In this method, a trimeric cluster ion is formed in the gas phase, consisting of a central metal ion (e.g., Cu(II)), a chiral reference ligand, and the two enantiomers of the analyte. For example, a cluster ion of the type [Cu(II)(Reference)(S-amine)(R-amine) - H]⁺ could be generated. This cluster ion is then mass-selected and subjected to collision-induced dissociation (CID). The cluster will fragment by losing either the S-amine or the R-amine. The ratio of the resulting fragment ions is related to the relative stabilities of the diastereomeric precursor ions and can be used to quantify the enantiomeric composition of the amine. researchgate.net

This method can be applied in flow systems, such as flow injection analysis (FIA) or as a detection method for HPLC, allowing for rapid chiral analysis. nih.gov The accuracy of the method can be enhanced by correcting for differences between the enantiomer ratio in the liquid phase and the observed ratio in the gas phase. nih.gov

Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule, i.e., whether it is the R or S enantiomer, is a critical step beyond simply separating the enantiomers. While single-crystal X-ray crystallography is the definitive method, it is not always feasible. Spectroscopic and chromatographic methods offer valuable alternatives.

A methodology has been developed for assigning the absolute configuration of chiral amines based on HPLC with a specific chiral stationary phase, the Whelk-O 1 CSP. acs.org This approach requires the derivatization of the amine, for example, into a t-Boc or Z-carbamate. The elution order of the enantiomeric derivatives on the Whelk-O 1 column is then correlated with the lowest energy conformation of the derivatives, which can be determined through computational modeling. This method relies on a well-understood chiral recognition mechanism involving three-point interactions between the analyte and the CSP. The validity of this approach has been confirmed by comparison with X-ray crystallography and by analyzing derivatives of amines with known absolute configurations. acs.org

Spectroscopic Protocols for Configurational Assignment

Spectroscopic techniques offer powerful, non-destructive means to assign the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of the chiral analyte with a chiral environment or with polarized light.

One of the most widely used techniques for determining the absolute configuration of chiral amines and alcohols is Nuclear Magnetic Resonance (NMR) spectroscopy through the use of chiral derivatizing agents (CDAs). The fundamental principle involves the reaction of the enantiopure amine, such as this compound, with an enantiomerically pure CDA. This reaction converts the enantiomer into a diastereomer, which, unlike the original enantiomers, possesses distinct physical properties and, crucially, a unique NMR spectrum.

A classic and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often referred to as Mosher's acid. When this compound is reacted with both the (R)- and (S)-enantiomers of MTPA chloride, two different diastereomeric amides are formed. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the amine.

The "Mosher model" provides a framework for this analysis. It is based on the premise that the diastereomeric amides adopt a specific conformation where the trifluoromethyl (-CF₃), methoxy (-OCH₃), and phenyl groups of the MTPA moiety orient themselves in a predictable manner relative to the substituents on the chiral amine. The bulky phenyl group creates a distinct anisotropic shielding/deshielding cone. Protons of the amine that lie within this cone will experience an upfield shift in their NMR spectrum, while those outside will be shifted downfield. By comparing the chemical shift differences (Δδ) between the two diastereomers (Δδ = δS - δR), the spatial arrangement of the groups around the amine's stereocenter can be deduced, thus confirming its absolute configuration.

For this compound, the groups attached to the chiral carbon are an ethyl group and a methyl group. By forming the Mosher's amides, the differential shielding of the protons on these groups allows for the application of the model to confirm the (S)-configuration.

Table 1: Chiral Derivatizing Agents (CDAs) for NMR-based Configurational Assignment of Amines

Chiral Derivatizing Agent (CDA)AcronymPrinciple of Operation
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA (Mosher's acid)Forms diastereomeric amides; configuration assigned based on anisotropic effects of the phenyl group in ¹H NMR.
α-Fluorophenylacetic acidFPAForms diastereomeric amides; configuration assigned by comparing experimental and DFT-calculated ¹⁹F NMR chemical shifts.
2-Phenylbutyric acidPBAForms diastereomeric amides; configuration assigned based on shielding/deshielding effects of the phenyl group, similar to Mosher's method.

Vibrational Circular Dichroism (VCD) is another potent spectroscopic technique for the non-empirical determination of absolute stereochemistry in solution. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra of equal magnitude but opposite sign.

The process involves two key steps:

Experimental Measurement: The VCD spectrum of the this compound sample is recorded.

Computational Prediction: The theoretical VCD spectrum for one enantiomer (e.g., the (S)-enantiomer) is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).

The absolute configuration is then assigned by comparing the experimental spectrum with the calculated one. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (S)-enantiomer, the assignment is confirmed. If the experimental spectrum is a mirror image of the calculated one, the amine has the opposite, or (R), configuration. This method is highly reliable and avoids the need for crystallization or derivatization.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique requires the molecule to be in a crystalline form. While this compound is a liquid at room temperature, it can be converted into a solid, crystalline derivative, typically a salt or an amide, which is suitable for single-crystal X-ray diffraction analysis.

The process involves irradiating a single crystal of the derivative with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise location of each atom in space, providing unequivocal proof of the molecule's connectivity and stereochemistry.

To determine the absolute configuration, anomalous dispersion is utilized. This effect, which is more pronounced with heavier atoms, causes slight differences in the diffraction pattern that allow for the unambiguous assignment of the (S) or (R) configuration at the chiral center.

Table 2: Representative Crystallographic Data for a Chiral Amine Salt Derivative

ParameterValue
Chemical FormulaC₁₂H₁₄N⁺ · ClO₄⁻
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.543(2)
b (Å)6.211(1)
c (Å)12.765(3)
α (°)90
β (°)103.54(2)
γ (°)90
Volume (ų)659.1(3)
Z (molecules/unit cell)2

Computational Chemistry and Molecular Modeling in S 2 Methylbutylamine Research

Quantum Chemical Calculations for Reactivity and Mechanism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure of molecules and modeling the transition states of chemical reactions. acs.orgacs.orgresearchgate.net These calculations provide a deep understanding of reaction pathways and the origins of stereoselectivity.

In the context of asymmetric synthesis involving chiral amines like (S)-(-)-2-methylbutylamine, DFT is employed to model the enantiodetermining step of a reaction. Researchers can construct detailed 3D models of the transition states leading to the (S) and (R) products. By calculating the potential energies of these diastereomeric transition states, it is possible to predict which pathway is energetically favored. nih.gov

The difference in activation energy (ΔΔG‡) between the two pathways directly correlates to the enantiomeric excess (e.e.) of the product. A larger energy difference implies higher enantioselectivity. DFT studies can identify key non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other, thereby explaining the origin of chirality transfer. acs.orgresearchgate.net For instance, in a reaction catalyzed by a derivative of this compound, DFT could be used to analyze how the chiral backbone of the catalyst forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for studying how a small molecule, or ligand, interacts with a biological macromolecule, such as an enzyme. ijirem.orgjournalijar.comannualreviews.org These methods are crucial for understanding enzyme mechanisms and for designing new biocatalysts. acs.orgnih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to the active site of a protein. amdhs.org For an enzyme that might act on or synthesize this compound, such as an amine transaminase, docking simulations can reveal how the substrate (e.g., 2-pentanone) or the product (the amine itself) fits within the catalytic pocket. acs.orgnih.gov The simulation's scoring function estimates the binding affinity, helping to identify key amino acid residues that interact with the ligand through hydrogen bonds, electrostatic forces, or hydrophobic interactions. journalijar.com This information is foundational for understanding substrate specificity. acs.org

Molecular Dynamics (MD) simulations provide a dynamic view of these interactions over time. chemrxiv.org Starting from a docked pose, an MD simulation calculates the atomic movements of the entire enzyme-substrate complex, offering insights into the conformational changes that occur during the binding process and the catalytic cycle. acs.orgnih.gov MD can help assess the stability of the docked pose, identify flexible regions of the enzyme, and explore the role of water molecules in the active site. nih.gov For an enzyme engineered to produce this compound, MD simulations could verify that the precursor ketone adopts and maintains a productive orientation for stereoselective amination.

Prediction of Enantioselectivity in Asymmetric Reactions

Beyond DFT, a growing field involves the use of computational models, including quantitative structure-activity relationship (QSAR) and machine learning (ML), to predict the outcome of asymmetric reactions. chemrxiv.orgbohrium.com These data-driven approaches leverage experimental results to build predictive models that can rapidly screen new catalysts or substrates without the need for resource-intensive quantum chemical calculations for every component. jlu.edu.cnacs.org

To develop such a model for a reaction involving this compound as a catalyst or reactant, a dataset would be compiled containing various substrates and catalysts along with their experimentally determined enantiomeric excesses. bohrium.com Molecular descriptors for each component are then calculated, capturing structural, electronic, and steric properties. Machine learning algorithms, such as random forests or neural networks, are trained on this dataset to find complex correlations between the descriptors and the resulting enantioselectivity. nih.gov Once validated, these models can predict the enantiomeric excess for new, untested reaction components, accelerating the discovery of highly selective reaction conditions. acs.orgnih.gov

Homology Modeling for Enzyme Engineering

When the experimental 3D structure of a target enzyme is unavailable, homology modeling can be used to build a reliable structural model. frontiersin.org This technique is particularly valuable for enzyme engineering, where the goal is to alter an enzyme's properties, such as its substrate scope or stereoselectivity. nih.govresearchgate.net A key application is the engineering of ω-transaminases (ω-TAs) for the synthesis of valuable chiral amines. nih.govacs.org

The process begins by finding a protein with a known crystal structure (a template) that has a high degree of amino acid sequence similarity to the target enzyme. Based on the alignment of these sequences, a 3D model of the target enzyme is constructed. frontiersin.org This model can then be used to guide engineering efforts.

For example, to develop a ω-transaminase for the synthesis of this compound from 2-pentanone, one might start with a known (S)-selective transaminase that does not accept this substrate efficiently due to steric hindrance in its active site. nih.govacs.orgacs.org A homology model would allow researchers to visualize the active site pockets and identify key residues that clash with the substrate. nih.govresearchgate.net

Computational tools can then be used to perform in silico mutagenesis, replacing these bulky residues with smaller ones (e.g., tryptophan to glycine). nih.govnih.gov Molecular docking and MD simulations would then be used to test whether these mutations create the necessary space for the substrate to bind in a productive orientation for amination. quantumzyme.com This computational pre-screening significantly reduces the number of enzyme variants that need to be created and tested in the lab, making the engineering process more efficient. nih.govnih.govornl.gov A notable study on an ω-transaminase from Pseudomonas jessenii successfully used this computational design approach to expand its substrate scope toward bulky amines, with key mutations identified in the binding pocket. nih.govacs.orgnih.gov

Table 1: Key Residues Identified for Mutagenesis in ω-Transaminase Engineering Studies to Expand Substrate Scope.
Enzyme SourceTarget Substrate ClassKey Residue Position(s)Observed ImprovementReference
Pseudomonas jesseniiBulky bicyclic aminesW58Single mutant W58G showed the best performance for five bulky amines. nih.gov
Ochrobactrum anthropiStructurally demanding ketones (e.g., butyrophenone)L57, W58L57A/W58A double mutant led to a 105-fold activity improvement. acs.org
Ochrobactrum anthropiα-keto acids with bulky side chainsL57L57A variant showed a 48-fold increase in activity for 2-oxopentanoic acid. nih.gov
Vibrio fluvialisBulky aminesW57W57G mutation produced a remarkable increase in activity. frontiersin.org

Applications of S 2 Methylbutylamine As a Chiral Building Block

Role in Natural Product Synthesis

The intrinsic chirality of (S)-(-)-2-Methylbutylamine makes it a sought-after starting material for the total synthesis of various natural products, where precise stereochemical control is essential for biological activity.

Incorporation into Biologically Active Scaffolds

Chiral amines are crucial intermediates in the synthesis of a wide array of natural products and biologically active molecules. Their incorporation is fundamental to creating the specific three-dimensional structures required for biological function. For instance, the synthesis of complex alkaloids often relies on the use of versatile chiral building blocks to construct the core ring systems with high stereoselectivity. nih.gov Research has demonstrated the application of such building blocks in the synthesis of 3-piperidinol alkaloids, indolizidine, and quinolizidine (B1214090) alkaloids, which are classes of compounds known for their significant biological effects. nih.gov The enantiomerically pure nature of these building blocks ensures that the final natural product is synthesized with the correct stereochemistry, which is critical for its interaction with biological targets.

Utility in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, the demand for enantiomerically pure compounds is high, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. savemyexams.com this compound serves as a key precursor in the synthesis of single-enantiomer drugs.

Precursor for Chiral Drug Molecules

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. biosynth.com Chiral molecules are fundamental in drug development because enantiomers of the same compound can exhibit different biological activities; one may be therapeutic while the other could be inactive or even harmful. savemyexams.comeurekalert.org The use of a pre-existing chiral building block, such as this compound, is a common strategy to ensure the final drug molecule has the desired three-dimensional arrangement. This approach, often referred to as using the "chiral pool," is a cornerstone of modern pharmaceutical synthesis. nih.gov Chiral amines, in particular, are important intermediates for a range of chiral drugs and are synthesized through methods like asymmetric catalytic reduction of imines.

Synthesis of Specific Therapeutic Agents

While specific, publicly documented synthesis routes for marketed drugs that explicitly name this compound as a starting material can be proprietary, its utility is evident in the synthesis of analogous structures. For example, chiral amines are foundational to certain therapeutic agents. The antitubercular drug Ethambutol contains two chiral centers, and its activity resides almost exclusively in the (S,S)-enantiomer. wikipedia.org The synthesis of such stereochemically complex molecules often involves chiral precursors to set the required stereocenters early in the synthetic sequence. The development of chiral molecules like 2-substituted chiral morpholines, which are important intermediates for drug candidates, has been achieved through asymmetric hydrogenation, highlighting the importance of chiral control in creating therapeutic agents. nih.gov

Design and Synthesis of Chiral Ligands and Catalysts

Beyond its role as a direct precursor, this compound is instrumental in the development of tools for asymmetric synthesis itself, namely chiral ligands for transition-metal catalysts.

Development of Modular Chiral Ligands for Transition Metal Catalysis

The design of effective chiral ligands is crucial for the success of asymmetric catalysis, a field that allows for the creation of single-enantiomer products from non-chiral starting materials. nih.gov A modular approach to ligand synthesis, where different chiral components can be easily combined, allows for the rapid generation of a library of ligands. These libraries can then be screened to find the optimal catalyst for a specific chemical transformation.

The synthesis of new chiral β-diketiminato-type ligands containing an oxazoline (B21484) moiety demonstrates this modularity. researchgate.net In this process, a chiral oxazoline fragment is coupled with various primary amines or amides via a Palladium-catalyzed amination reaction. researchgate.net this compound is an example of a primary amine that can be incorporated into such a framework, allowing its chirality to influence the catalytic environment of the resulting metal complex. This modularity is a powerful strategy for developing new catalysts for a wide range of enantioselective reactions. researchgate.net

Below is a table representing the modular synthesis concept where different chiral amines can be used to generate a variety of ligands.

Chiral Amine ComponentResulting Ligand TypePotential Metal for Catalysis
This compoundChiral β-diketiminatoPalladium, Copper, Rhodium
(R)-1-PhenylethylamineChiral β-diketiminatoPalladium, Copper, Rhodium
(S)-tert-ButylsulfinamideChiral β-diketiminatoPalladium, Copper, Rhodium

Application in Organocatalysis

Organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside metal catalysis and biocatalysis, utilizing small organic molecules to accelerate chemical reactions. Chiral primary and secondary amines are fundamental scaffolds for many organocatalysts, often functioning through the formation of enamine or iminium ion intermediates. These catalysts are particularly effective in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Bifunctional organocatalysts, which possess both a basic site (like an amine) to activate the nucleophile and a hydrogen-bond donor site (like thiourea (B124793) or squaramide) to activate the electrophile, have shown remarkable efficiency and enantioselectivity. These catalysts create a highly organized, chiral environment for the reaction, guiding the stereochemical outcome.

While this compound is a readily available and fundamental chiral amine, its direct use as an organocatalyst or as a primary scaffold for the synthesis of widely-used bifunctional organocatalysts is not extensively documented in prominent research. The focus in the literature has often been on other chiral amines, such as those derived from proline or cinchona alkaloids, for creating highly effective catalysts.

However, the principle of chiral recognition, which is fundamental to organocatalysis, has been demonstrated with this compound in supramolecular systems. In a notable study, the achiral host molecule cucurbit uril was combined with a chiral "sergeant" molecule, (R)- or (S)-2-methylpiperazine. This supramolecular assembly exhibited significant selectivity in binding (S)-2-methylbutylamine, demonstrating an unprecedented level of enantiomeric discrimination for a system based on an achiral host. mdpi.com This research underscores the potent ability of the (S)-2-methylbutyl group to influence the chirality of a larger assembly, a key principle in asymmetric induction.

Table 1: Chiral Recognition in a Ternary Supramolecular System

Host Chiral Mediator Guest Molecule Association Constant (K) Finding
Cucurbit uril (CB ) (R)-2-methylpiperazine (S)-2-methylbutylamine 15,000 ± 3000 M⁻¹ High selectivity and strong binding observed. mdpi.com

This powerful chiral recognition highlights the potential of this compound as a component for designing new chiral systems, even if its role in mainstream organocatalysis is not yet established.

Synthesis of Advanced Functional Materials

The introduction of a chiral center into a molecule can have profound effects on its bulk properties, leading to the development of advanced functional materials. This compound, and more commonly its corresponding alcohol, (S)-(-)-2-methylbutanol, serve as critical chiral building blocks for the synthesis of ferroelectric liquid crystals (FLCs).

FLCs are a class of liquid crystals that possess spontaneous electric polarization, which can be rapidly switched by applying an external electric field. This property makes them highly valuable for applications in fast-switching display devices and electro-optical modulators. The chirality of the constituent molecules is essential for the formation of the chiral smectic C (SmC*) phase, which gives rise to ferroelectricity.

The (S)-2-methylbutyl group is frequently incorporated as a terminal chiral tail in the molecular structure of these materials. Its branched structure effectively disrupts crystallization, promoting the formation of liquid crystalline phases over a broad temperature range, while its stereocenter induces the necessary helical twist in the smectic layers.

Researchers have synthesized various series of FLCs by attaching the (S)-2-methylbutyl moiety (often via an ester or ether linkage) to different rigid molecular cores. For example, a series of ferroelectric liquid crystals based on a biphenyl-4-carboxylate core demonstrated the induction of SmC* phases. researchgate.net

Table 2: Phase Transition Temperatures of an FLC Incorporating the (S)-2-Methylbutyl Moiety Compound: (S)-(-)-2-Methylbutyl 4'-(4''-n-hexadecanoyloxybenzoyloxy)biphenyl-4-carboxylate

TransitionTemperature (°C)Phase Sequence on Cooling
Crystal to Smectic C85.0Isotropic
Smectic C to Smectic A120.5
Smectic A to Isotropic Liquid195.0Smectic A
Smectic C*
Crystal
Data sourced from DSC analysis graphs presented in research literature. researchgate.net

In another study, a chiral building block containing two stereocenters, 2(S)-[2(S)-methylbutyloxy]propanol, was used to synthesize new FLCs. The incorporation of this chiral tail led to materials exhibiting the desired enantiotropic SmC* and chiral nematic (N) phases, with spontaneous polarization values measured between 22-32 nC/cm². The study highlighted that the dipoles associated with the two chiral centers in the building block add constructively in the SmC phase, enhancing the spontaneous polarization of the final material. These findings confirm that the (S)-2-methylbutyl group is a highly effective and valuable chiral synthon for engineering the properties of advanced functional materials like FLCs.

Sustainable Chemistry and Process Intensification in S 2 Methylbutylamine Synthesis

Green Chemistry Principles Applied to Chiral Amine Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The synthesis of chiral amines is an area where these principles can have a significant impact, moving away from traditional methods that often involve stoichiometric reagents, harsh conditions, and significant waste streams. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. acs.org Asymmetric hydrogenation and enzymatic reactions are notable for their high atom economy in the synthesis of chiral amines. nih.govacs.org

For instance, the direct asymmetric hydrogenation of prochiral imines is a powerful strategy for producing chiral amines with excellent atom economy, as, ideally, all atoms from the imine and hydrogen gas are incorporated into the final product, generating almost no byproducts. nih.govacs.org Similarly, enzymatic routes, such as reductive amination catalyzed by amine dehydrogenases, can exhibit high atom economy. nih.gov

Below is a comparative table illustrating the theoretical atom economy for different synthetic approaches to chiral amines, analogous to the synthesis of (S)-(-)-2-Methylbutylamine.

Table 1: Theoretical Atom Economy of Different Synthetic Routes to a Chiral Amine (C5H13N)

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Asymmetric Hydrogenation of Imine 2-Methylbut-1-en-1-imine + H₂ This compound None 100%
Reductive Amination (Chemical) 2-Methylbutanal + NH₃ + NaBH₄ This compound NaBO₂, H₂O ~45%
Transaminase Biocatalysis 2-Methylbutanal + Alanine This compound Pyruvate ~58%

Note: The table above is illustrative and percentages can vary based on the specific reagents and conditions used.

A primary goal of green chemistry is the prevention of waste. yale.edu Traditional chemical synthesis routes for chiral amines can generate significant waste, including heavy metal catalysts and byproducts from reducing agents. nih.gov Biocatalytic methods offer a promising alternative, utilizing enzymes that operate under mild, aqueous conditions, thereby reducing the generation of hazardous waste. nih.gov

Solvent selection is another critical aspect of green chemistry. The use of auxiliary substances like solvents should be minimized or replaced with more environmentally benign alternatives. yale.edu Research into the synthesis of chiral amines is exploring the use of greener solvents or even solvent-free conditions. For example, enzymatic reactions are often performed in aqueous buffers, reducing the reliance on volatile organic compounds.

Strategies for reducing waste and solvent usage in chiral amine synthesis include:

Catalysis: Using catalytic reagents, especially biocatalysts, is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. yale.edu

Process Optimization: Implementing continuous flow processes can minimize solvent usage and waste generation compared to batch processes. cetjournal.it

Solvent Selection: Prioritizing water or other bio-based solvents and minimizing the use of halogenated or other hazardous solvents.

The seventh principle of green chemistry encourages the use of renewable feedstocks whenever feasible. yale.edu Biomass is a key renewable resource that can serve as a starting point for the synthesis of a wide range of chemicals. greenchemistry-toolkit.org For the synthesis of this compound, this could involve sourcing the precursor, 2-methylbutanal, from renewable resources.

2-Methylbutanal can be derived from the amino acid isoleucine, which is readily available from the fermentation of carbohydrates. This bio-based route provides a sustainable alternative to petroleum-derived starting materials.

Table 2: Potential Renewable Feedstocks for this compound Synthesis

Precursor Renewable Source Conversion Method
2-Methylbutanal Isoleucine (from fermentation) Enzymatic or chemical conversion
2-Methyl-1-butanol Fusel oils (byproduct of fermentation) Oxidation

Process Engineering and Optimization

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net In the context of this compound synthesis, this involves the application of advanced process engineering and optimization techniques like continuous flow chemistry and high-throughput screening.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and integration of reaction and purification steps. mdpi.comflinders.edu.aumit.edu The synthesis of active pharmaceutical ingredients has benefited significantly from the adoption of continuous flow systems. researchgate.net

In the synthesis of chiral amines, continuous flow reactors can be used for various steps, including asymmetric hydrogenation, enzymatic reactions, and in-line purification. mdpi.com For example, a packed-bed reactor containing an immobilized enzyme could be used for the continuous production of this compound. This approach allows for easy separation of the product from the catalyst, which can be reused, further enhancing the sustainability of the process.

Key advantages of continuous flow for chiral amine synthesis:

Improved Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions. nih.gov

Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yield. flinders.edu.au

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. researchgate.net

The discovery and development of efficient biocatalysts are crucial for the advancement of green chiral amine synthesis. dovepress.com High-throughput screening (HTS) platforms have revolutionized this process by enabling the rapid screening of large libraries of enzymes for desired activities and selectivities. scienceopen.commdpi.com

For the synthesis of this compound, HTS methods can be employed to identify and optimize enzymes such as transaminases, imine reductases, and amine dehydrogenases. mdpi.comnih.gov These platforms often utilize colorimetric or fluorometric assays to quickly assess enzyme performance. scienceopen.comnih.gov For example, a colorimetric assay could be developed where the production of the amine leads to a measurable color change, allowing for the rapid identification of active enzyme variants in a microplate format. scienceopen.com

The integration of HTS with protein engineering techniques like directed evolution has accelerated the development of bespoke enzymes with improved stability, substrate scope, and enantioselectivity for specific target molecules. dovepress.com

Table 3: HTS Methods for Biocatalyst Discovery in Chiral Amine Synthesis

HTS Method Principle Application Throughput
Colorimetric Assays Enzyme activity leads to a colored product. scienceopen.com Screening transaminase libraries. scienceopen.com High (1,000s of samples/day)
Fluorescence-Based Assays Displacement of a fluorescent probe upon amine formation. nih.gov Quantifying amine concentration and enantiomeric excess. nih.gov High
19F NMR-Based Assays Rapid determination of enantioselectivity and yield. nih.gov Screening imine reductase variants. nih.gov High (~1000 samples/day)

In Situ Product Removal (ISPR) for Equilibrium Shift

The enzymatic synthesis of chiral amines using ω-transaminases often faces the challenge of reversible reactions, which can lead to low product conversions. wiley.com The position of the equilibrium is a critical factor that can hinder the complete conversion of the prochiral ketone to the desired chiral amine. nih.gov A powerful strategy to overcome this thermodynamic barrier is In Situ Product Removal (ISPR), where a product is continuously removed from the reaction mixture as it is formed. nih.govnih.gov This removal shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby driving the reaction to higher conversion.

Several ISPR techniques can be applied to the synthesis of chiral amines. These methods can involve physical or chemical removal of one of the products. For instance, in the transamination reaction using isopropylamine (B41738) as the amine donor, the co-product is acetone (B3395972). Acetone, being volatile, can be removed by evaporation (gas stripping) or pervaporation through a membrane, which effectively pulls the equilibrium towards the formation of the chiral amine. researchgate.net

Another elegant approach is the use of a second enzymatic or chemical reaction that consumes the co-product. For example, a cascade reaction can be designed where the acetone co-product is converted into a different, non-interfering molecule. nih.gov This not only shifts the equilibrium but can also lead to the synthesis of another valuable compound in the same pot.

Table 1: Comparison of ISPR Techniques for Transaminase-Catalyzed Reactions

ISPR TechniquePrincipleAdvantagesDisadvantages
Gas Stripping Removal of a volatile by-product (e.g., acetone) by passing a stream of inert gas through the reactor.Simple to implement; effective for volatile by-products.Can be energy-intensive; may remove other volatile components.
Pervaporation Selective removal of a by-product through a semi-permeable membrane.High selectivity; can be operated under mild conditions.Membrane fouling can be an issue; requires specialized equipment.
Reactive Extraction The by-product is selectively extracted into a second phase where it undergoes a chemical reaction.High efficiency in product removal; can be highly selective.Requires a suitable second phase and reactant; potential for cross-contamination.
Enzymatic Cascade A second enzyme is used to convert the by-product into another molecule.High specificity; can create a second valuable product.Requires compatible reaction conditions for both enzymes; potential for enzyme inhibition.

Automated Synthesis Platforms

The development and optimization of synthetic routes for chiral amines can be a time-consuming and labor-intensive process. Automated synthesis platforms, including robotic systems and continuous flow reactors, offer a powerful solution for accelerating research and enabling process intensification. researchgate.netmit.edu These platforms allow for high-throughput experimentation, rapid optimization of reaction conditions, and seamless integration of synthesis and analysis. researchgate.net

Robotic platforms can be programmed to perform a large number of experiments in parallel, systematically varying parameters such as temperature, pH, substrate concentration, and enzyme loading. researchgate.net This enables the rapid screening of different biocatalysts and the identification of optimal reaction conditions. By integrating analytical techniques such as HPLC or GC, these platforms can provide real-time data on reaction conversion and enantiomeric excess, facilitating data-driven optimization. nih.gov

Continuous flow chemistry is another key technology for the process intensification of chiral amine synthesis. mit.edu In a flow reactor, reagents are continuously pumped through a tube or a series of interconnected modules where the reaction takes place. mit.edu This approach offers several advantages over traditional batch synthesis, including:

Enhanced heat and mass transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and improved selectivity.

Improved safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Facilitated automation and integration: Flow reactors can be easily integrated with online monitoring and purification modules, enabling a fully automated and continuous production process. researchgate.net

The combination of biocatalysis with automated synthesis platforms represents a paradigm shift in the development of sustainable and efficient processes for the production of valuable chiral amines like this compound. These technologies not only accelerate the discovery and optimization of new synthetic routes but also provide a clear pathway for their scalable and cost-effective implementation in an industrial setting.

Table 2: Components of a Typical Automated Continuous Flow Synthesis Platform

ComponentFunctionKey Features
Reagent Pumps Precisely deliver reagents and solvents into the reactor system.High-pressure capability, pulseless flow, chemical compatibility.
Reactor Module The site of the chemical reaction. Can be a heated/cooled coil, a packed-bed reactor with immobilized enzyme, or a microreactor.Precise temperature control, efficient mixing, defined residence time.
Back-Pressure Regulator Maintains a constant pressure in the system, allowing for heating solvents above their boiling points.Adjustable pressure settings, stable operation.
In-line Analytics Real-time monitoring of the reaction progress.Spectroscopic methods (UV-Vis, IR), chromatographic methods (HPLC).
Purification Module Automated separation and purification of the desired product.Liquid-liquid extraction, chromatography columns.
Control Software Integrates and controls all components of the platform, allowing for automated execution of experiments and data logging.User-friendly interface, programmable sequences, data analysis capabilities.

Historical Perspectives and Future Directions in S 2 Methylbutylamine Research

Evolution of Methodologies for Chiral Amine Synthesis

The journey to efficiently synthesize enantiopure chiral amines like (S)-(-)-2-Methylbutylamine has been marked by significant methodological advancements, moving from classical resolution techniques to highly sophisticated catalytic asymmetric methods.

Historically, the primary method for obtaining enantiomerically pure amines was through classical chemical resolution . This process involves the separation of a racemic mixture of the amine by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, making it inefficient and less atom-economical. nih.govacs.org

The advent of transition metal-catalyzed asymmetric hydrogenation represented a major leap forward. nih.govbiosynth.com This approach utilizes chiral metal complexes, often based on rhodium, iridium, or ruthenium, to catalyze the hydrogenation of prochiral precursors like imines, enamines, or enamides with high enantioselectivity. acs.orgnih.gov These methods offer a more direct and efficient route to chiral amines, often with excellent yields and enantiomeric excesses. nih.gov The development of a diverse array of chiral ligands has been instrumental in expanding the scope and efficacy of this strategy. nih.gov

More recently, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. acs.orgnih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer exquisite stereoselectivity under mild reaction conditions. nih.govfrontiersin.org

Key Methodologies in Chiral Amine Synthesis

Methodology Description Advantages Disadvantages
Classical Resolution Separation of a racemic mixture via diastereomeric salt formation with a chiral resolving agent. Simplicity, well-established. Maximum 50% theoretical yield, often requires stoichiometric amounts of resolving agent. nih.govacs.org
Asymmetric Hydrogenation Transition metal-catalyzed hydrogenation of prochiral imines, enamines, or enamides using a chiral catalyst. High efficiency and enantioselectivity, catalytic in nature. nih.gov Often requires high pressures of hydrogen gas and expensive, potentially toxic metal catalysts. acs.org

| Biocatalysis | Use of enzymes (e.g., transaminases, amine dehydrogenases) to catalyze the stereoselective synthesis of amines. | High stereoselectivity, mild reaction conditions, environmentally benign. acs.orgnih.gov | Limited substrate scope for some enzymes, potential for product inhibition. mdpi.com |

Current Challenges and Unmet Needs in this compound Research

Despite the significant progress in chiral amine synthesis, several challenges and unmet needs persist, particularly in the context of small, aliphatic amines like this compound.

One of the primary challenges lies in the development of highly efficient and selective catalysts for small, non-activated alkyl substrates . While many catalytic systems show excellent performance for the synthesis of α-aryl amines or other activated systems, their application to simple, sterically unencumbered alkyl amines can be more difficult. frontiersin.org Achieving high enantioselectivity can be challenging due to the subtle stereoelectronic differences between the substituents at the prochiral center.

For biocatalytic routes, the substrate scope of some enzymes can be a limitation . While protein engineering has made significant strides in expanding the range of accepted substrates, some wild-type enzymes may exhibit low activity or selectivity for small, hydrophobic molecules like the precursors to this compound. nih.gov Furthermore, product inhibition can be a significant issue in transaminase-catalyzed reactions, limiting the achievable product concentrations. mdpi.com

The scalability and cost-effectiveness of synthetic routes remain a critical consideration for industrial applications. drugdiscoverytrends.comchiralpedia.com While asymmetric catalysis and biocatalysis offer elegant solutions, the cost and stability of the catalysts, as well as the need for specialized equipment, can be prohibitive for large-scale production. drugdiscoverytrends.com For a relatively simple molecule like this compound, the economic viability of a synthetic route is paramount.

Finally, there is a need for more sustainable and environmentally friendly synthetic methods . While biocatalysis is inherently "green," many traditional chemical methods still rely on heavy metals and organic solvents, generating significant waste. acs.org The development of catalytic systems that can operate in greener solvents and the recycling of catalysts are ongoing areas of research.

Prospective Advancements and Interdisciplinary Approaches

The future of this compound research is poised for exciting advancements, driven by innovations in catalysis, computational chemistry, and interdisciplinary applications.

A key area of future development is the design of novel and more efficient catalysts . This includes the creation of new chiral ligands for transition metal catalysis that can provide higher selectivity for small alkyl substrates. nih.gov In the realm of biocatalysis, techniques like directed evolution and computational enzyme design will continue to be instrumental in tailoring enzymes with improved activity, stability, and substrate specificity for the production of this compound and other short-chain chiral amines. acs.org

Computational chemistry is expected to play an increasingly important role in understanding reaction mechanisms and predicting catalyst performance. emich.edu Molecular modeling can aid in the rational design of both chemical and biological catalysts, accelerating the discovery of more effective synthetic routes. researchgate.net

The implementation of continuous flow chemistry offers a promising avenue for the industrial-scale synthesis of chiral amines. ukri.org Flow reactors can provide better control over reaction parameters, improve safety, and facilitate catalyst recycling, leading to more efficient and sustainable manufacturing processes. ukri.org

From an interdisciplinary perspective, this compound is finding applications beyond its traditional role as a synthetic building block. In supramolecular chemistry , its chiral nature is being exploited in studies of molecular and chiral recognition. For instance, it has been used as a strong chiral binder to induce significant enantiomeric and diastereomeric discrimination in achiral cucurbituril (B1219460) hosts. This opens up possibilities for its use in the development of chiral sensors and separation technologies.

In medicinal chemistry , while often used as a fragment in the synthesis of more complex active pharmaceutical ingredients, there is potential for exploring the biological activity of derivatives of this compound itself. biosynth.com Its simple structure and chirality make it an interesting scaffold for the design of novel bioactive molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.